Bismarck Brown
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Overview
Description
Bismarck Brown, also known as C.I. Basic Brown 1, is a diazo dye with the idealized formula [(H₂N)₂C₆H₃N₂]₂C₆H₄. It was one of the earliest azo dyes, first described in 1863 by German chemist Carl Alexander von Martius. This compound is primarily used in histology for staining tissues .
Preparation Methods
The synthesis of Bismarck Brown involves the double diazotization of 1,3-phenylenediamine. The reaction starts with the formation of a bis(diazonium) ion, which subsequently attacks two equivalents of 1,3-phenylenediamine. The reaction can be summarized as follows :
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Double Diazotization
(H2N)2C6H4+2H++2HNO2→[C6H4(N2)2]2++2H2O
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Coupling Reaction
2(H2N)2C6H4+[C6H4(N2)2]2+→2H++[(H2N)2C6H3N2]2C6H4
In some cases, toluenediamines are used in addition to the phenylenediamine. The resulting dye is thought to consist of oligomers with three or more diazo groups .
Chemical Reactions Analysis
Bismarck Brown undergoes various types of chemical reactions, including:
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Oxidation: : this compound can be oxidized by Fenton processes, which involve the use of iron catalysts (Fe²⁺ or Fe³⁺) and hydrogen peroxide (H₂O₂). The presence of aromatic mediators can enhance the degradation of the dye by generating reactive oxygen species .
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Reduction: : The azo groups in this compound can be reduced to form aromatic amines. This reaction is significant in environmental contexts, as the reduction products can be toxic .
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Substitution: : The amino groups in this compound can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives .
Scientific Research Applications
Bismarck Brown has a wide range of applications in scientific research:
Histology: It is used for staining tissues, particularly for staining acid mucins yellow and mast cell granules brown.
Cytology: It is a constituent of Papanicolaou stain, used for cervical and other smears.
Environmental Science: This compound is used as a model compound in studies involving the degradation of azo dyes in wastewater treatment.
Industrial Applications: It has been used to give soap an amber color and as a counterstain for Victoria blue R for staining acid-fast microorganisms.
Mechanism of Action
The mechanism of action of Bismarck Brown involves its interaction with cellular components. As a metachromatic dye, it binds to acidic mucins and other cellular structures, changing their color. The dye’s staining properties are due to its ability to form complexes with cellular components, highlighting specific features under microscopic examination .
Comparison with Similar Compounds
Bismarck Brown is unique among azo dyes due to its specific staining properties and historical significance. Similar compounds include:
Victoria Blue R: Used for staining acid-fast microorganisms.
Methylene Blue: Another histological dye used for staining cellular components.
Toluidine Blue: Used for staining mast cells and other tissue components.
These compounds share similar applications in histology and cytology but differ in their specific staining properties and chemical structures.
Properties
CAS No. |
8005-78-5 |
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Molecular Formula |
C21H26Cl2N8 |
Molecular Weight |
461.4 g/mol |
IUPAC Name |
(2,4-diamino-5-methylphenyl)-[3-(2,4-diamino-5-methylphenyl)iminoazaniumyl-4-methylphenyl]iminoazanium;dichloride |
InChI |
InChI=1S/C21H24N8.2ClH/c1-11-4-5-14(26-28-20-6-12(2)15(22)9-17(20)24)8-19(11)27-29-21-7-13(3)16(23)10-18(21)25;;/h4-10H,22-25H2,1-3H3;2*1H |
InChI Key |
WLKAMFOFXYCYDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=[NH+]C2=C(C=C(C(=C2)C)N)N)[NH+]=NC3=C(C=C(C(=C3)C)N)N.[Cl-].[Cl-] |
Origin of Product |
United States |
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